molecular formula C11H9FN2O2 B2826517 3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid CAS No. 766474-41-3

3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid

Cat. No.: B2826517
CAS No.: 766474-41-3
M. Wt: 220.203
InChI Key: OZRWTIQMBSWTIR-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 The presence of a fluorophenyl group at the 4-position of the pyrazole ring and an acetic acid moiety at the 4-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 4-fluoroacetophenone can react with hydrazine hydrate under reflux conditions to form 4-fluorophenylhydrazine.

    Acetic Acid Substitution: The 4-fluorophenylhydrazine can then be reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the pyrazole ring with an acetic acid ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the use of environmentally friendly solvents and catalysts would be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. The fluorophenyl group enhances its binding affinity to various biological targets.

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.

    Industrial Applications: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its ability to bind to enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain. The acetic acid moiety can also interact with various proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-1H-pyrazole-4-acetic acid
  • 3-(4-Bromophenyl)-1H-pyrazole-4-acetic acid
  • 3-(4-Methylphenyl)-1H-pyrazole-4-acetic acid

Comparison

Compared to its analogs, 3-(4-Fluorophenyl)-1H-pyrazole-4-acetic acid has unique properties due to the presence of the fluorine atom. Fluorine is highly electronegative, which can enhance the compound’s binding affinity to biological targets and increase its metabolic stability. This makes it a valuable compound in medicinal chemistry and other applications.

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c12-9-3-1-7(2-4-9)11-8(5-10(15)16)6-13-14-11/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRWTIQMBSWTIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)CC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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